Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a phenoxyethyl group, and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazole ring to a dihydroimidazole.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce alcohols or dihydroimidazoles.
Scientific Research Applications
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The phenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate: Similar structure with variations in the position of the ester group.
4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxamide: Similar structure with an amide group instead of an ester.
Uniqueness
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is unique due to the combination of its ethyl ester, phenoxyethyl, and methyl groups, which confer specific chemical properties and potential biological activities. Its unique structure allows for diverse applications in various fields of research.
Biological Activity
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features an imidazole ring substituted with a phenoxyethyl group and a carboxylate moiety, contributing to its pharmacological properties. The general structure can be represented as follows:
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate exhibits various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : The compound shows significant activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of imidazole derivatives. For instance, compounds similar to ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 7.1 μM |
S. aureus | 6.5 μM |
P. aeruginosa | 9.4 μM |
These values indicate that the compound's structural features contribute to its effectiveness against pathogenic bacteria .
Anti-inflammatory Properties
Research indicates that imidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a therapeutic role in conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Study on Antimicrobial Efficacy
In a comparative study, ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate was tested against standard antibiotics. The results showed that this compound exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of this compound in vitro. The findings suggested significant reductions in inflammatory markers when treated with ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate compared to untreated controls .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(2-phenoxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)14-12(2)16-11-17(14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
VQARYLKZCHDWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1CCOC2=CC=CC=C2)C |
Origin of Product |
United States |
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